molecular formula C14H17N3S B5705485 N-cyclopentyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

N-cyclopentyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

Cat. No. B5705485
M. Wt: 259.37 g/mol
InChI Key: BURZCHJJCYVNPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine is a novel compound with potential applications in scientific research. It is a member of the cyclopentylpyrimidine family and has attracted attention due to its unique chemical structure and potential biological activities.

Scientific Research Applications

Hypoglycemic Activity

This compound is a structural fragment of certain alkaloids and has been identified to exhibit hypoglycemic activity. It can be used in the development of new therapeutic agents for the treatment of diabetes by regulating blood sugar levels. The hypoglycemic potential stems from its ability to modulate insulin secretion or mimic insulin action .

Calcium Channel Antagonism

Derivatives of this compound have been found to act as antagonists of calcium channels. This application is particularly significant in cardiovascular research, where such antagonists can help in the treatment of hypertension and arrhythmias by inhibiting the influx of calcium ions into cardiac and smooth muscle cells .

Fluorescent Probes

The compound’s derivatives can serve as fluorescent probes. This application is crucial in biochemistry and cell biology for the visualization and tracking of biological molecules. Fluorescent probes derived from this compound can be designed to bind selectively to specific proteins or nucleic acids, allowing researchers to study cellular processes in real-time .

Protein Kinase Inhibition

Protein kinases are enzymes that play a pivotal role in various cellular processes. Derivatives of N-cyclopentyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine have been identified as inhibitors of protein kinase FGFR1. This application is significant in cancer research, as the inhibition of specific kinases can lead to the development of targeted cancer therapies .

Multicomponent Synthesis

The compound is used in multicomponent synthesis reactions, which are valuable for creating complex molecules from simpler substances. This type of synthesis is beneficial in medicinal chemistry for the rapid generation of diverse libraries of potential drug candidates .

Antibacterial Agents

Some novel thieno[2,3-d]pyrimidines synthesized from this compound have shown antibacterial activity. This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance. The compound’s derivatives could lead to the discovery of novel mechanisms of action against pathogenic bacteria .

properties

IUPAC Name

N-cyclopentyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3S/c1-2-5-9(4-1)17-13-12-10-6-3-7-11(10)18-14(12)16-8-15-13/h8-9H,1-7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURZCHJJCYVNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C3C4=C(CCC4)SC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine

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